

Synthesis of 1-Bromo-2-fluoropropane: An Application Note and Protocol

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Compound of Interest

Compound Name: 1-Bromo-2-fluoropropane

Cat. No.: B167499

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This document provides a detailed protocol for the synthesis of **1-bromo-2-fluoropropane**, a valuable building block in organic synthesis. The primary method outlined is the anti-Markovnikov hydrobromination of 2-fluoropropene, a reaction that proceeds via a free-radical mechanism.

Introduction

1-Bromo-2-fluoropropane is a halogenated propane derivative with applications in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms on adjacent carbons provides multiple reaction sites for further functionalization. The synthesis described herein utilizes the well-established principle of free-radical addition of hydrogen bromide to an alkene in the presence of a radical initiator, which selectively yields the anti-Markovnikov product.

Data Presentation

Characterization data for **1-bromo-2-fluoropropane** is summarized in the tables below. This data is essential for confirming the identity and purity of the synthesized product.

Table 1: Physical and Chemical Properties of **1-Bromo-2-fluoropropane**

Property	Value
Molecular Formula	C ₃ H ₆ BrF
Molecular Weight	140.98 g/mol [1][2]
CAS Number	1871-72-3[1]
IUPAC Name	1-bromo-2-fluoropropane[1]

Table 2: Spectroscopic Data for **1-Bromo-2-fluoropropane**

Spectroscopy	Data
¹⁹ F NMR	Data available but not publicly accessible.[1]
GC-MS	Data available but not publicly accessible.[1]
Vapor Phase IR	Data available but not publicly accessible.[1]

Note: While the existence of this spectroscopic data is documented, specific peak values and spectra are not publicly available in the search results. The data is held by entities such as Wiley-VCH GmbH and John Wiley & Sons, Inc.[1]

Experimental Protocol: Anti-Markovnikov Hydrobromination of 2-Fluoropropene

This protocol is based on the general principles of free-radical addition of HBr to alkenes.[3][4][5][6][7]

Materials:

- 2-Fluoropropene
- Hydrogen bromide (gas or solution in a suitable solvent)
- Radical initiator (e.g., benzoyl peroxide, AIBN)
- Anhydrous solvent (e.g., diethyl ether, pentane)

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Three-necked round-bottom flask
- Condenser
- Gas inlet tube (if using HBr gas)
- Dropping funnel (if using HBr solution)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

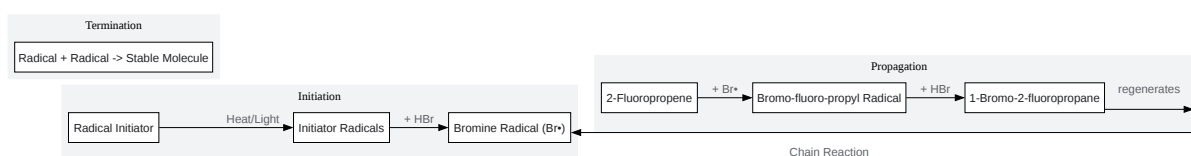
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube or dropping funnel, add a solution of 2-fluoropropene in an anhydrous solvent.
- **Initiator Addition:** Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the flask.
- **HBr Addition:** Cool the reaction mixture in an ice bath. Slowly bubble hydrogen bromide gas through the solution or add a solution of hydrogen bromide dropwise. Maintain the temperature of the reaction mixture throughout the addition.

- **Reaction Monitoring:** The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any excess acid, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by distillation to yield pure **1-bromo-2-fluoropropane**.

Reaction Pathway and Workflow

The synthesis of **1-bromo-2-fluoropropane** proceeds through a free-radical chain reaction. The key steps are initiation, propagation, and termination.

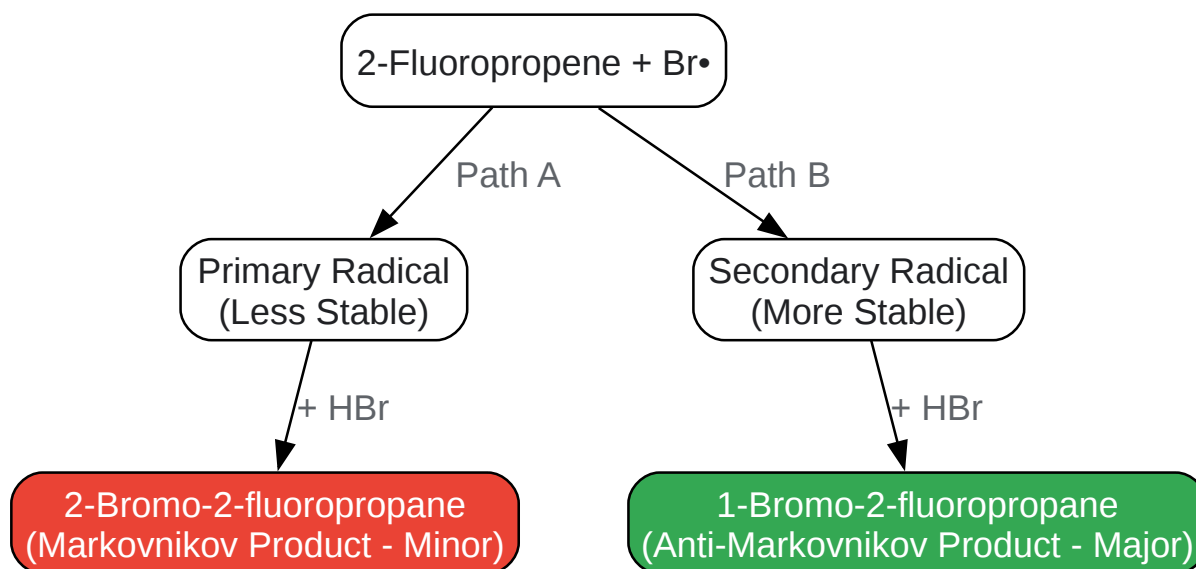


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Synthesis of **1-Bromo-2-fluoropropane** Workflow

Signaling Pathway and Logical Relationship

The regioselectivity of the hydrobromination is determined by the stability of the radical intermediate formed during the propagation step. The addition of the bromine radical to 2-fluoropropene can, in principle, lead to two different radical intermediates. The formation of the more stable radical dictates the final product.



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Regioselectivity in the Free-Radical Addition of HBr to 2-Fluoropropene

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